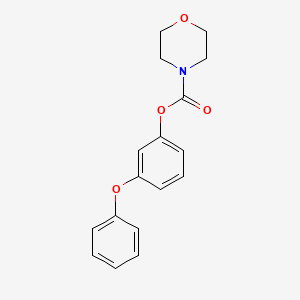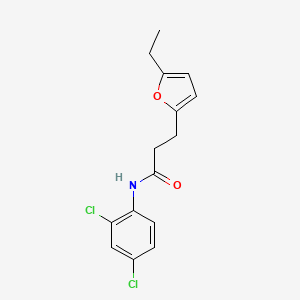
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It belongs to the class of selective COX-2 inhibitors and is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Mecanismo De Acción
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting this enzyme, etoricoxib reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for pain and inflammation. It has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has also been shown to have an effect on the immune system, reducing the production of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has a number of advantages for use in lab experiments. It is a selective COX-2 inhibitor, which means that it has a specific target and is less likely to cause side effects than non-selective NSAIDs. It is also available in a highly pure form, which makes it easier to use in experiments. However, etoricoxib also has limitations. It is a relatively new drug, and there is still much that is not known about its effects. It can also be expensive, which may limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for research on etoricoxib. One area of interest is its potential use in the treatment of cancer. N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been shown to have anti-cancer properties, and there is ongoing research into its use in the treatment of various types of cancer. Another area of interest is its potential use in the treatment of Alzheimer's disease. N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been shown to have a protective effect on the brain, and there is ongoing research into its use in the treatment of Alzheimer's disease.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide can be synthesized by the reaction of 2,4-dichlorobenzoyl chloride with 5-ethyl-2-furfurylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propanoic acid to form the final product.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the treatment of other conditions such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-3-(5-ethylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-2-11-4-5-12(20-11)6-8-15(19)18-14-7-3-10(16)9-13(14)17/h3-5,7,9H,2,6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALNMJLYSEIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)
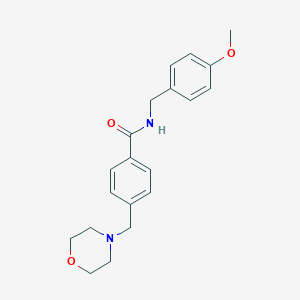

![N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)
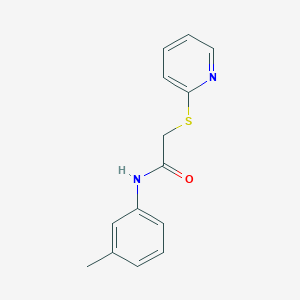
![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)

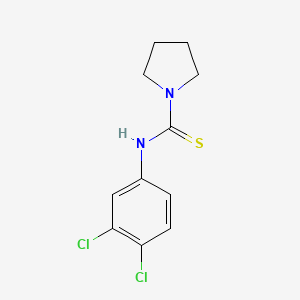

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)
